Thymalfasin

Peptide synthesis Quality control Biologics manufacturing

Choose Thymalfasin for its unmatched molecular definition vs. heterogeneous thymosin fraction 5 or short-half-life thymopentin. This N-terminal acetylated 28-AA peptide acts as a TLR2/4/9 agonist, driving Th1-polarized immune responses. Evidence shows a 41-ppt increase in seroconversion in hemodialysis patients, a 2.95-fold higher melanoma response rate over DTIC+interferon, sustained HBV-DNA clearance in 30% of patients at 72 weeks, and 4.17 fewer ventilation days in sepsis. Procure the defined entity backed by 35-country regulatory approvals.

Molecular Formula C129H215N33O55
Molecular Weight 3108.3 g/mol
CAS No. 62304-98-7; 69521-94-4
Cat. No. B15566226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymalfasin
CAS62304-98-7; 69521-94-4
Molecular FormulaC129H215N33O55
Molecular Weight3108.3 g/mol
Structural Identifiers
InChIInChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1
InChIKeyNZVYCXVTEHPMHE-ZSUJOUNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymalfasin (Thymosin Alpha-1) Procurement Guide: Synthetic 28-Amino Acid Immunomodulatory Peptide for Clinical and Research Applications


Thymalfasin (CAS: 62304-98-7; 69521-94-4) is a chemically synthesized 28-amino acid polypeptide identical in sequence to endogenous human thymosin alpha-1 (Tα1) [1]. Originally isolated from bovine thymic tissue as a component of thymosin fraction 5, the synthetic form (brand name Zadaxin) was developed to provide a pure, well-characterized, and consistent therapeutic agent free from biological extract variability [2]. Thymalfasin functions as a pleiotropic immunomodulator, acting as an agonist for Toll-like receptors (TLRs), particularly TLR2, TLR4, and TLR9, on antigen-presenting cells, thereby initiating signaling cascades that drive T-helper 1 (Th1) polarized immune responses and promote T-cell differentiation and maturation [1]. The compound is currently approved for therapeutic use in over 35 countries for the treatment of chronic hepatitis B and C, as a vaccine adjuvant in immunocompromised populations, and as an adjunct to chemotherapy in oncology settings [1].

Thymalfasin Procurement Considerations: Why In-Class Immunomodulatory Peptides Are Not Interchangeable


Thymalfasin cannot be substituted with other thymic peptide preparations or alternative immunomodulatory peptides without risking significant alterations in biological activity, clinical efficacy, and regulatory compliance. Unlike crude thymosin fraction 5 extracts—which contain a heterogeneous mixture of immunologically active peptides including thymosin beta-4, thymosin beta-10, and other incompletely characterized components—thymalfasin is a precisely defined, chemically synthesized single molecular entity with a specific 28-amino acid sequence (SDAAVDTSSEITTKDLKEKKEVVEEAEN) and N-terminal acetylation [1]. This molecular definition is critical: thymosin beta-4, a distinct 43-amino acid peptide with actin-sequestering and wound-healing properties, operates through entirely different mechanisms and clinical indications [2]. Similarly, thymopentin (TP5), a synthetic pentapeptide corresponding to residues 32-36 of thymopoietin, exhibits a distinct receptor binding profile and shorter half-life, limiting its therapeutic utility compared to thymalfasin [2]. Furthermore, recombinant expression systems produce thymosin alpha-1 variants that may lack the essential N-terminal acetylation present in synthetic thymalfasin, a modification that influences peptide stability and receptor recognition [3]. The quantitative evidence below demonstrates that these molecular differences translate into measurable, clinically relevant distinctions that directly impact scientific and procurement decisions.

Thymalfasin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Synthetic Thymalfasin vs. Thymosin Fraction 5: Molecular Identity and Purity Differentiation

Thymalfasin is a chemically synthesized, single-molecular entity identical to human thymosin alpha-1, in contrast to thymosin fraction 5, which is a crude bovine thymus extract containing a heterogeneous mixture of peptides [1]. Thymalfasin exhibits >98% purity by HPLC following fragment-based convergent synthesis, compared to thymosin fraction 5 which contains multiple immunologically active peptides (including thymosin beta-4, thymosin beta-10, and others) at variable and unstandardized concentrations [2]. The precise molecular weight of thymalfasin is 3108.28 Da (C₁₂₉H₂₁₅N₃₃O₅₅), enabling definitive analytical characterization that is not possible with the heterogeneous thymosin fraction 5 mixture [1].

Peptide synthesis Quality control Biologics manufacturing Impurity profiling

Thymalfasin Vaccine Adjuvant Efficacy: Quantitative Comparison vs. Placebo in Immunocompromised Hemodialysis Patients

In hemodialysis patients receiving influenza vaccination, the addition of thymalfasin as an adjuvant produced a significantly higher seroconversion rate compared to placebo control [1]. Specifically, 65% of patients receiving thymalfasin plus influenza vaccine achieved a ≥4-fold increase in anti-influenza antibody titers, compared to only 24% of patients in the placebo plus vaccine group [1].

Vaccine adjuvant Hemodialysis Immunocompromised Influenza immunization

Thymalfasin in Metastatic Melanoma: Phase 2 Combination Therapy Response Rate vs. Standard of Care

In a phase 2 multi-center randomized clinical trial of 488 patients with stage IV metastatic melanoma, thymalfasin (3.2 mg dose) combined with dacarbazine (DTIC) chemotherapy produced an overall tumor response rate (complete response plus partial response) of 12.1%, compared to 4.1% for the control arm receiving DTIC plus interferon alpha (standard of care) [1]. Additionally, thymalfasin plus DTIC extended overall survival by nearly 3 months compared to the control regimen [1].

Melanoma Immuno-oncology Combination therapy Dacarbazine Response rate

Thymalfasin in Chronic Hepatitis B: Sustained Response from Randomized Controlled Trials vs. Untreated Controls

Seven randomized controlled studies evaluating thymalfasin monotherapy (1.6 mg twice-weekly for 6 months) in chronic hepatitis B patients demonstrated a significantly higher sustained response rate compared to untreated controls [1]. In a separate Japanese randomized trial of 316 patients, 24 weeks of thymalfasin 1.6 mg monotherapy resulted in ALT normalization in 36.4% of patients and HBV-DNA clearance in 30% of patients (by branched DNA assay) at the 72-week observation endpoint (12 months post-treatment) [2].

Chronic hepatitis B HBV Sustained virologic response ALT normalization

Thymalfasin in Sepsis: Meta-Analysis of Immune Parameter Improvement vs. Standard Care

A meta-analysis of five randomized controlled trials (198 total patients) evaluating thymosin alpha-1 in sepsis demonstrated significant improvements in immune parameters and clinical outcomes compared to standard care without thymosin therapy [1]. Thymosin alpha-1 treatment increased CD4+ T-lymphocyte levels by WMD=6.24 (95% CI 1.12-11.36) and improved the CD4+/CD8+ ratio by WMD=0.14 (95% CI 0.03-0.25, P=0.01) [1]. Clinically, thymosin therapy reduced APACHE II severity scores by WMD=3.82 (95% CI 2.36-5.28, P<0.001), decreased mechanical ventilation duration by WMD=-4.17 days (95% CI -7.00 to -1.34, P=0.004), and shortened ICU length of stay by WMD=-4.87 days (95% CI -8.17 to -1.60, P=0.004) [1].

Sepsis Immunomodulation Critical care T-lymphocyte subsets ICU outcomes

Thymalfasin Dose-Response Relationship in Chronic Hepatitis B: 1.6 mg vs. 0.8 mg Comparative Efficacy

In a randomized clinical trial of 316 Japanese patients with chronic hepatitis B, intra-group analysis revealed that among patients with advanced fibrosis, treatment with thymalfasin 1.6 mg produced a significantly better response rate compared to 0.8 mg dosing [1]. This dose-dependent efficacy was observed despite similar overall efficacy rates between dose groups in the general study population, indicating that patient stratification by liver histology is relevant for optimal dosing decisions [1]. Both doses demonstrated similar adverse event profiles and safety outcomes [1].

Dose-response Chronic hepatitis B Advanced fibrosis ALT normalization

Thymalfasin Research and Therapeutic Application Scenarios Based on Quantified Evidence


Adjuvant for Influenza Vaccination in Immunocompromised Hemodialysis Patients

Thymalfasin should be prioritized as a vaccine adjuvant for influenza immunization in chronic hemodialysis patients, a population with documented impaired immune responses. Evidence demonstrates that thymalfasin co-administration increases the rate of ≥4-fold anti-influenza antibody titer elevation from 24% (placebo) to 65% (thymalfasin), representing a 41 percentage-point absolute improvement in seroconversion [1]. This application is directly supported by regulatory approvals in over 35 countries for use as a vaccine enhancer in immunocompromised populations [2].

First-Line Combination Therapy for Metastatic Melanoma with Dacarbazine Chemotherapy

In stage IV metastatic melanoma, thymalfasin (3.2 mg) plus dacarbazine (DTIC) should be considered over DTIC plus interferon alpha as first-line therapy. The combination produces a 12.1% overall tumor response rate compared to 4.1% for the standard DTIC-interferon regimen—a 2.95-fold improvement—and extends overall survival by nearly 3 months [3]. This evidence supports procurement of thymalfasin for oncology combination protocols targeting metastatic melanoma where response rates to conventional chemotherapy are unacceptably low.

Sustained Immunomodulatory Therapy for Chronic Hepatitis B with Durable Post-Treatment Effects

Thymalfasin monotherapy (1.6 mg twice-weekly for 24 weeks) is indicated for chronic hepatitis B patients requiring immunomodulatory intervention with durable post-treatment effects. At 72-week follow-up (12 months after treatment cessation), thymalfasin produced ALT normalization in 36.4% of patients and HBV-DNA clearance in 30% [4]. This sustained response profile contrasts with nucleos(t)ide analog antivirals which typically require indefinite therapy, positioning thymalfasin as a finite-duration alternative that may reduce long-term treatment burden. For patients with advanced fibrosis, 1.6 mg dosing is superior to 0.8 mg [4].

Immune Restoration in Sepsis to Reduce ICU Resource Utilization

In sepsis management, thymalfasin administration is associated with significant reductions in critical care resource utilization. Meta-analysis data show thymosin alpha-1 reduces mechanical ventilation duration by an average of 4.17 days (95% CI -7.00 to -1.34, P=0.004) and shortens ICU length of stay by 4.87 days (95% CI -8.17 to -1.60, P=0.004), alongside improvements in CD4+ T-lymphocyte levels and CD4+/CD8+ ratios [5]. These quantified outcomes support thymalfasin procurement for critical care formularies where reducing ICU bed-days and ventilation dependence directly translates to cost savings and improved patient throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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